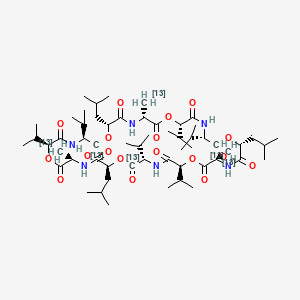![molecular formula C26H44O4SSi B1165931 (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate CAS No. 100928-04-9](/img/structure/B1165931.png)
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a tert-butyldimethylsilyl group, an octahydro-1H-inden-1-yl moiety, and a 4-methylbenzene-1-sulfonate group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Indenyl Moiety: The indenyl moiety is synthesized through a series of cyclization reactions, often involving catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Pathways: Affecting biochemical pathways by interacting with key proteins or receptors.
Cellular Effects: Inducing cellular responses such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and mechanistic studies.
Propriétés
IUPAC Name |
[(2R)-2-[(4R,7aS)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4SSi/c1-19-11-13-21(14-12-19)31(27,28)29-18-20(2)22-15-16-23-24(10-9-17-26(22,23)6)30-32(7,8)25(3,4)5/h11-14,20,22-24H,9-10,15-18H2,1-8H3/t20-,22?,23?,24+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVZHFTOWMQHV-SBSOSJGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C2CCC3[C@]2(CCC[C@H]3O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)
